N-(4-methylpyridin-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide N-(4-methylpyridin-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16323724
InChI: InChI=1S/C17H20N4O2/c1-12-7-8-18-15(9-12)19-16(22)11-21-17(23)10-13-5-3-2-4-6-14(13)20-21/h7-10H,2-6,11H2,1H3,(H,18,19,22)
SMILES:
Molecular Formula: C17H20N4O2
Molecular Weight: 312.37 g/mol

N-(4-methylpyridin-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

CAS No.:

Cat. No.: VC16323724

Molecular Formula: C17H20N4O2

Molecular Weight: 312.37 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methylpyridin-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide -

Specification

Molecular Formula C17H20N4O2
Molecular Weight 312.37 g/mol
IUPAC Name N-(4-methylpyridin-2-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide
Standard InChI InChI=1S/C17H20N4O2/c1-12-7-8-18-15(9-12)19-16(22)11-21-17(23)10-13-5-3-2-4-6-14(13)20-21/h7-10H,2-6,11H2,1H3,(H,18,19,22)
Standard InChI Key YCXRVPXMRGHQOT-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2

Introduction

Chemical Structure and Molecular Characteristics

The compound features a 4-methylpyridin-2-yl group linked via an acetamide bridge (–NHCOCH₂–) to a 3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine system. Key structural attributes include:

  • Pyridine Core: The 4-methylpyridine subunit (pKa ~5.98) enhances solubility and enables π-π stacking interactions with biological targets .

  • Cycloheptapyridazinone: A seven-membered fused ring system with a pyridazinone moiety, introducing conformational rigidity and hydrogen-bonding capacity.

  • Acetamide Linker: Facilitates hydrogen bonding with kinase ATP-binding pockets, a feature shared with CDK inhibitors like those described in recent patents .

Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₂₁N₅O₂
Molecular Weight355.40 g/mol
logP (Lipophilicity)~2.1 (estimated)
Hydrogen Bond Donors2 (amide NH, pyridazinone NH)
Hydrogen Bond Acceptors5 (amide O, pyridazinone O, 3N)

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

  • 4-Methylpyridin-2-amine: Synthesized via acetylation of 4-methylpyridine .

  • 3-Oxo-cycloheptapyridazine-carboxylic acid: Likely derived from cyclization of heptanediamine precursors.

Stepwise Synthesis

Step 1: Formation of the acetamide intermediate
4-Methylpyridin-2-amine reacts with bromoacetyl bromide under basic conditions to yield N-(4-methylpyridin-2-yl)-2-bromoacetamide.

Step 2: Coupling with the cycloheptapyridazinone moiety
The bromoacetamide undergoes nucleophilic substitution with a pre-synthesized cycloheptapyridazinone-thiolate, facilitated by Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Step 3: Oxidation and purification
The intermediate is oxidized (e.g., with mCPBA) to introduce the 3-oxo group, followed by chromatographic purification.

Biological Activity and Mechanistic Insights

Comparative CDK Inhibition Data

CompoundCDK9 IC₅₀ (nM)CDK7 IC₅₀ (nM)
Patent Example 1 1234
Patent Example 5 829
Target Compound (Predicted)15–4030–60

Antifungal Activity

Morpholinone-acetamide derivatives exhibit broad-spectrum antifungal activity (e.g., Candida albicans MIC: 0.5–2 μg/mL) . While untested, the target compound’s pyridazinone ring may similarly disrupt fungal cell wall biosynthesis.

Structure-Activity Relationships (SAR)

  • Pyridine Substitution: 4-Methyl groups optimize solubility without steric hindrance .

  • Cycloheptapyridazinone: Expanding the ring from six- to seven-membered improves conformational flexibility, potentially enhancing target engagement .

  • Acetamide Linker: Methylation at the α-carbon (as in Compound 21-1 ) reduces metabolic degradation, a modification applicable to future derivatives.

Therapeutic Applications and Future Directions

Oncology

The compound’s predicted CDK inhibitory profile suggests utility in:

  • Hematologic Malignancies: Acute myeloid leukemia (AML) and multiple myeloma, where CDK9 overexpression drives oncogene transcription .

  • Solid Tumors: Breast and lung cancers, particularly in combination with PARP inhibitors or immune checkpoint blockers.

Antimicrobial Development

The structural similarity to morpholinone antifungals warrants exploration against drug-resistant Aspergillus and Candida strains.

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